molecular formula C12H13Cl3N2O3S B284386 N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide

N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide

Cat. No.: B284386
M. Wt: 371.7 g/mol
InChI Key: QXILVIYCHQPWDK-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide, commonly known as TCEP, is a widely used chemical reagent in the field of organic synthesis. TCEP is a reducing agent that is commonly used to reduce disulfide bonds in proteins and peptides.

Mechanism of Action

TCEP acts as a reducing agent by donating electrons to disulfide bonds in proteins and peptides, resulting in the formation of thiols. This process is reversible, and the disulfide bonds can be reformed by the addition of an oxidizing agent.
Biochemical and Physiological Effects
TCEP has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. TCEP is not toxic to cells and does not affect the activity of enzymes or other biological molecules.

Advantages and Limitations for Lab Experiments

TCEP has several advantages as a reducing agent in lab experiments. It is water-soluble, stable, and can be used under mild conditions. TCEP is also less toxic than other reducing agents, such as dithiothreitol (DTT) and β-mercaptoethanol (BME). However, TCEP has some limitations, including its high cost and the fact that it is not effective at reducing all disulfide bonds.

Future Directions

For research include the development of more efficient and cost-effective methods for the synthesis of TCEP and the development of new applications for TCEP in the synthesis of biomolecules and other materials.

Synthesis Methods

The synthesis of TCEP involves the reaction of 2,2,2-trichloroethyl chloroformate with morpholine to form N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]carbamic acid morpholine ester. This intermediate is then reacted with benzenesulfonyl chloride to form TCEP.

Scientific Research Applications

TCEP has a wide range of scientific research applications, including the reduction of disulfide bonds in proteins and peptides, the preparation of thiol-modified DNA and RNA, and the synthesis of phosphoramidites for oligonucleotide synthesis. TCEP has been used in the synthesis of peptides, proteins, and other biomolecules.

Properties

Molecular Formula

C12H13Cl3N2O3S

Molecular Weight

371.7 g/mol

IUPAC Name

(NE)-N-(2,2,2-trichloro-1-morpholin-4-ylethylidene)benzenesulfonamide

InChI

InChI=1S/C12H13Cl3N2O3S/c13-12(14,15)11(17-6-8-20-9-7-17)16-21(18,19)10-4-2-1-3-5-10/h1-5H,6-9H2/b16-11+

InChI Key

QXILVIYCHQPWDK-LFIBNONCSA-N

Isomeric SMILES

C1COCCN1/C(=N/S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl

SMILES

C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl

Canonical SMILES

C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl

Origin of Product

United States

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